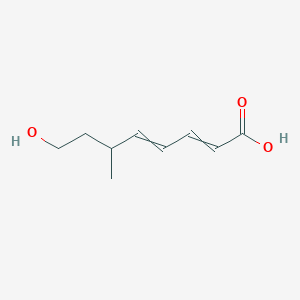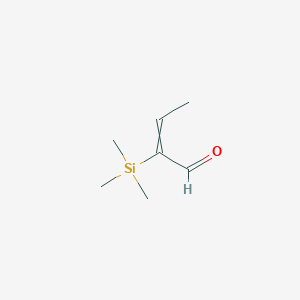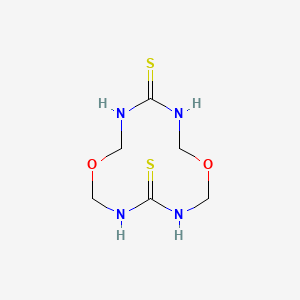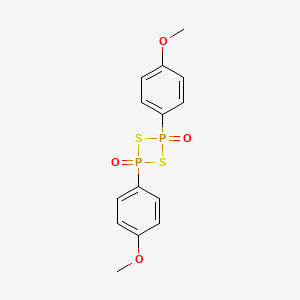![molecular formula C25H38Cl2O5 B14295291 Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate CAS No. 121490-87-7](/img/structure/B14295291.png)
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring ethyl, dichloro, and pentadecyloxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl ester is then reacted with pentadecyloxycarbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoic acid.
Reduction: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: A simpler derivative lacking the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-methoxybenzoate: Contains a methoxy group instead of the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-{[(hexadecyloxy)carbonyl]oxy}benzoate: Similar structure but with a hexadecyloxycarbonyl group.
Uniqueness
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is unique due to the presence of the long-chain pentadecyloxycarbonyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.
Propriétés
Numéro CAS |
121490-87-7 |
|---|---|
Formule moléculaire |
C25H38Cl2O5 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
ethyl 3,5-dichloro-4-pentadecoxycarbonyloxybenzoate |
InChI |
InChI=1S/C25H38Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31-25(29)32-23-21(26)18-20(19-22(23)27)24(28)30-4-2/h18-19H,3-17H2,1-2H3 |
Clé InChI |
KCJVRRGEUMDXES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)

![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)






